molecular formula C10H7NO4 B1456122 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 1261924-61-1

5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No. B1456122
M. Wt: 205.17 g/mol
InChI Key: SNPZFHAUWGTAAO-UHFFFAOYSA-N
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Description

The compound “5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is a complex organic molecule that contains a furan ring and a pyridine ring . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyridine is a basic heterocyclic organic compound, structurally related to benzene and composed of a six-membered ring with five carbon atoms and a nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For example, furan derivatives have been synthesized from furfural, furan, di(furan-2-yl)ethanedione, or 2-(furan-2-yl)-2-oxoacetic acid . Pyridine derivatives have been synthesized through multistep chemical routes .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, ultraviolet–visible spectroscopy (UV–Vis), and nuclear magnetic resonance (NMR) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by techniques such as differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and X-ray diffraction (XRD) .

Scientific Research Applications

Furan Platform Chemicals

  • Scientific Field : Green Chemistry
  • Application Summary : Furan platform chemicals (FPCs) are directly available from biomass and have a wide range of applications in the chemical industry . They are part of a shift from traditional resources such as crude oil to biomass .
  • Methods of Application : The manufacture and uses of FPCs involve the replacement of the workhorse of chemical reactants and petroleum refineries with biorefineries .
  • Results or Outcomes : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Antibacterial Activity of Furan Derivatives

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Furan derivatives have taken on a special position in the realm of medicinal chemistry due to their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents .
  • Methods of Application : The field of organic chemistry and medicinal chemistry offers a wide range of prospects due to the numerous methods by which furans derivatives can be made as well as their numerous structural reactions .
  • Results or Outcomes : The crucial facts presented in this chapter may aid in the creation of more effective and secure antimicrobial agents .

Biomass-Derived Furans Upgrading

  • Scientific Field : Green Chemistry
  • Application Summary : Furans, such as furfural and 5-hydroxylmethylfurfural, can be produced from abundantly available biomass via hydrolysis . They are the platform chemicals which can be upgraded to value-added chemicals such as pharmaceutical intermediates and fuel additives via acid-catalysis or hydrogenation .
  • Methods of Application : The acid-treatment and hydrogenation of the biomass-derived furans were performed in water and methanol to demonstrate the importance of methanol in the catalytic reactions .
  • Results or Outcomes : In methanol, 5-hydroxymethylfurfural (HMF) and furfuryl alcohol (FA) can be selectively converted into methyl levulinate via acid-catalysis, whereas in water polymerization dominates .

Furan Platform Chemicals Beyond Fuels and Plastics

  • Scientific Field : Green Chemistry
  • Application Summary : Furan platform chemicals (FPCs) are directly available from biomass and have a wide range of applications in the chemical industry . They are part of a shift from traditional resources such as crude oil to biomass .
  • Methods of Application : The manufacture and uses of FPCs involve the replacement of the workhorse of chemical reactants and petroleum refineries with biorefineries .
  • Results or Outcomes : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid

  • Scientific Field : Green Chemistry
  • Application Summary : Furfural and 5-hydroxymethyl furfural (HMF) are abundantly available biomass-derived renewable chemical feedstocks, and their oxidation to furoic acid and furan-2,5-dicarboxylic acid (FDCA), respectively, is a research area with huge prospective applications in food, cosmetics, optics, and renewable polymer industries .
  • Methods of Application : This process involves the use of well-defined ruthenium pincer catalysts for direct homogeneous oxidation of furfural/HMF to furoic acid/FDCA, using alkaline water as the formal oxidant while producing pure H2 as the reaction byproduct .
  • Results or Outcomes : With further improvement, this process can be used in scaled-up facilities for a simultaneous renewable building block and fuel production .

properties

IUPAC Name

5-(furan-2-yl)-6-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-9-7(8-2-1-3-15-8)4-6(5-11-9)10(13)14/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPZFHAUWGTAAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=CNC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686892
Record name 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

CAS RN

1261924-61-1
Record name 5-(Furan-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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